molecular formula C11H15NO3 B087287 Isoproterenone CAS No. 121-28-8

Isoproterenone

Cat. No.: B087287
CAS No.: 121-28-8
M. Wt: 209.24 g/mol
InChI Key: BIQMIYWSZZTXEX-UHFFFAOYSA-N
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Description

Isoproterenone, chemically known as 1-(3,4-dihydroxyphenyl)-2-(isopropylamino)ethanone, is a synthetic catecholamine. It is structurally related to norepinephrine and epinephrine, and it functions as a sympathomimetic agent. This compound is primarily used in scientific research and has applications in various fields including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isoproterenone can be synthesized through several methods. One common synthetic route involves the reaction of 3,4-dihydroxyacetophenone with isopropylamine under controlled conditions. The reaction typically requires a catalyst and is conducted in an inert atmosphere to prevent oxidation of the catechol group.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as:

    Reaction: Combining 3,4-dihydroxyacetophenone with isopropylamine in the presence of a catalyst.

    Purification: Using techniques like recrystallization and chromatography to purify the product.

    Quality Control: Ensuring the final product meets the required specifications through rigorous testing.

Chemical Reactions Analysis

Types of Reactions: Isoproterenone undergoes various chemical reactions, including:

    Oxidation: The catechol group can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form secondary alcohols.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of substituted amines.

Scientific Research Applications

Isoproterenone has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study catecholamine reactions and mechanisms.

    Biology: Investigated for its effects on cellular signaling pathways and neurotransmitter systems.

    Medicine: Studied for its potential therapeutic effects in cardiovascular diseases and neurodegenerative disorders.

    Industry: Utilized in the development of new synthetic methodologies and pharmaceutical intermediates.

Mechanism of Action

Isoproterenone is similar to other catecholamines such as norepinephrine, epinephrine, and isoproterenol. it has unique properties that distinguish it from these compounds:

    Norepinephrine: Primarily acts on alpha-adrenergic receptors, whereas this compound primarily acts on beta-adrenergic receptors.

    Epinephrine: Has a broader range of action on both alpha and beta receptors, while this compound is more selective for beta receptors.

    Isoproterenol: Similar in structure and function to this compound but has different pharmacokinetic properties and clinical applications.

Comparison with Similar Compounds

  • Norepinephrine
  • Epinephrine
  • Isoproterenol
  • Dopamine

Isoproterenone’s selectivity for beta-adrenergic receptors and its unique pharmacological profile make it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-(3,4-dihydroxyphenyl)-2-(propan-2-ylamino)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8/h3-5,7,12-14H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIQMIYWSZZTXEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(=O)C1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90153099
Record name Acetophenone, 3',4'-dihydroxy-2-(isopropylamino)-
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Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

121-28-8
Record name 1-(3,4-Dihydroxyphenyl)-2-[(1-methylethyl)amino]ethanone
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URL https://commonchemistry.cas.org/detail?cas_rn=121-28-8
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Record name Isoproterenone
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Record name Isoproterenone
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Record name Acetophenone, 3',4'-dihydroxy-2-(isopropylamino)-
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Record name 1-(3,4-dihydroxyphenyl)-2-[(1-methylethyl)amino]ethan-1-one
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Record name ISOPROTERENONE
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Synthesis routes and methods

Procedure details

4-(isopropylaminoacetyl)catechol hydrochloride (34 g.) is dissolved in 60 ml. of water and the aqueous solution is made alkaline with an aqueous saturated sodium hydrogen carbonate solution. The resulting alkaline solution is extracted with chloroform. Upon removal of the chloroform by distillation, crude 4-(isopropylaminoacetyl)catechol is obtained. The crude product is purified by recrystallization from benzene-petroleum ether. 20.9 g. of 4-(isopropylaminoacetyl)catechol and 10.2 g. of methylene chloride are dissolved in 20 ml. of methanol and the resulting solution is placed in a glass pressure reactor together with 3 g. of Tobin bronze shavings. An additional 40 ml. of methanol are added to the solution and the reactor is cooled with ice. An ice cold aqueous KOH solution (consisting of 11 g. of KOH and 15 ml. of water) is added thereto dropwise with stirring and, after the addition is complete, the reactor is sealed. The reaction is carried out with stirring at 100°-110° C. for 18 hours. After the reaction is complete, the methanol is distilled of under reduced pressure. The residual aqueous alkaline solution is mixed with 100 ml. of water and then extracted with ether. The ether extract is washed with 1N KOH and water and then dried. Upon distillation of the ether, crude α-isopropylamino-(3,4-methylenedioxy)acetophenone is obtained. Upon recrystallization of the crude product from benzene-petroluem ether, 8.2 g. of crystalline α-isopropylamino-(3,4-methylenedioxy)acetophenone are obtained.
Quantity
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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